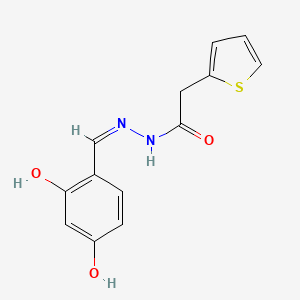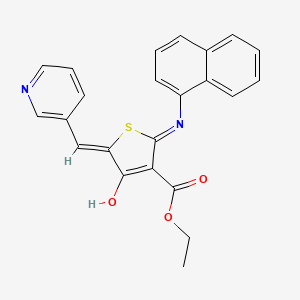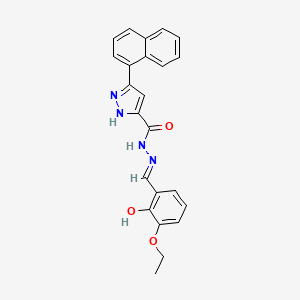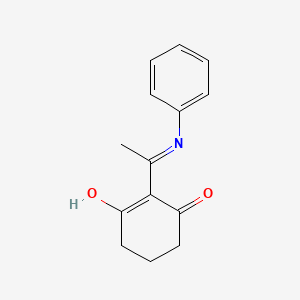![molecular formula C27H22N4O4S2 B3721242 N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3721242.png)
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
説明
This compound is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific example, the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, synthesized compounds can be characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and the mass spectrum can be analyzed using GC-MS . The IR spectrum can provide information about the functional groups present in the compound .作用機序
Target of Action
The primary target of N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory activity against this bacterium .
Mode of Action
The compound interacts with its target through a series of molecular interactionstuberculosis by interfering with essential biochemical processes .
Biochemical Pathways
The compound affects various biochemical pathways in M. tuberculosis. It is suggested that the compound may interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
It has been suggested that the compound has a favourable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis. This leads to a decrease in the number of viable bacteria, thereby helping to control the infection .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s efficacy. Additionally, the pH and temperature of the environment can also influence the stability and activity of the compound .
将来の方向性
生化学分析
Biochemical Properties
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . Additionally, it interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially enhancing the cell’s ability to cope with oxidative damage . Furthermore, it may impact cell signaling pathways by interacting with key proteins, thereby influencing processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes. These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In some cases, prolonged exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression or metabolic activity, which can influence the overall outcome of the experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress or modulating immune responses . At higher doses, it can potentially cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes, such as cytochrome P450s, in its metabolism can influence the rate and extent of its biotransformation, thereby affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins within the cytoplasm or organelles can sequester the compound, affecting its distribution and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and modulate gene expression.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S2/c1-35-19-13-11-18(12-14-19)31-25(34)20(15-17-7-3-2-4-8-17)24(33)30-27(31)36-16-23(32)29-26-28-21-9-5-6-10-22(21)37-26/h2-14,33H,15-16H2,1H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKNGILBOIRNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721194.png)
![5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3721204.png)

![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)


![5-benzylidene-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3721234.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3721238.png)
![1-hydroxy-3-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3721249.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3721257.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B3721264.png)
